molecular formula C16H16BrN B12321549 (E)-4-(2-(4-Bromophenyl)ethenyl)benzenamine, N,N-dimethyl- CAS No. 2844-19-1

(E)-4-(2-(4-Bromophenyl)ethenyl)benzenamine, N,N-dimethyl-

Cat. No.: B12321549
CAS No.: 2844-19-1
M. Wt: 302.21 g/mol
InChI Key: OJAOHXMMLZIIOY-ONEGZZNKSA-N
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Description

(E)-4-(2-(4-Bromophenyl)ethenyl)benzenamine, N,N-dimethyl- is a stilbene derivative characterized by an E-configured ethenyl bridge connecting a 4-bromophenyl group and a dimethylamino-substituted benzene ring. The bromine atom introduces electron-withdrawing effects via inductive mechanisms, while the dimethylamino group acts as an electron donor, creating a push-pull electronic system. Its molecular formula is C₁₆H₁₅BrN₂, with an average molecular mass of 314.21 g/mol (calculated from atomic weights).

Properties

CAS No.

2844-19-1

Molecular Formula

C16H16BrN

Molecular Weight

302.21 g/mol

IUPAC Name

4-[(E)-2-(4-bromophenyl)ethenyl]-N,N-dimethylaniline

InChI

InChI=1S/C16H16BrN/c1-18(2)16-11-7-14(8-12-16)4-3-13-5-9-15(17)10-6-13/h3-12H,1-2H3/b4-3+

InChI Key

OJAOHXMMLZIIOY-ONEGZZNKSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)Br

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-(4-bromophenyl)ethenyl]-N,N-dimethyl-aniline typically involves the reaction of 4-bromobenzaldehyde with N,N-dimethylaniline in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound .

Industrial Production Methods

On an industrial scale, the production of 4-[(E)-2-(4-bromophenyl)ethenyl]-N,N-dimethyl-aniline may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-(4-bromophenyl)ethenyl]-N,N-dimethyl-aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

Scientific Research Applications

4-[(E)-2-(4-bromophenyl)ethenyl]-N,N-dimethyl-aniline has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 4-[(E)-2-(4-bromophenyl)ethenyl]-N,N-dimethyl-aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the dimethyl-aniline moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared to analogs with varying substituents, heterocycles, and electronic profiles. Key differences are summarized in Table 1 and elaborated below.

Table 1: Comparative Analysis of (E)-4-(2-(4-Bromophenyl)ethenyl)benzenamine, N,N-dimethyl- and Analogues

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound 4-Bromophenyl, dimethylamino C₁₆H₁₅BrN₂ 314.21 High lipophilicity, halogen bonding
4-[4-(Dimethylamino)styryl]pyridine Pyridinyl, dimethylamino C₁₅H₁₆N₂ 224.31 Coordination via pyridine N, fluorescence
4-Nitro-β-[4-(dimethylamino)phenyl]styrene Nitrophenyl, dimethylamino C₁₆H₁₅N₃O₂ 313.32 Strong electron withdrawal, optical uses
3-(4-Bromophenyl)-N,N-dimethyl-3-Pyridin-3-ylprop-2-en-1-amine Bromophenyl, pyridinyl, dimethylamino C₁₆H₁₆BrN₃ 354.24 Dual heterocyclic system, medicinal uses
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine Chlorophenyl, thiazole, dimethylamino C₁₈H₁₆ClN₃S 365.86 Antimicrobial activity, lower lipophilicity

Electronic and Steric Effects

  • Bromophenyl vs. Pyridinyl ():
    The bromophenyl group in the target compound increases lipophilicity (logP ~4.2 estimated) compared to pyridinyl derivatives (logP ~2.8). Bromine’s polarizability enhances halogen bonding, useful in crystal engineering, while pyridine’s nitrogen enables metal coordination or hydrogen bonding .
  • Bromine vs. Nitro ():
    Nitro groups are stronger electron-withdrawing groups (-I, -M), red-shifting absorption spectra (λmax ~450 nm vs. ~380 nm for bromophenyl). Nitro derivatives like CAS 4584-57-0 are used as fluorescent brighteners, whereas bromophenyl analogs may prioritize stability in medicinal applications .
  • Bromine vs. Chlorine (): Chlorophenyl analogs (e.g., ) exhibit lower molecular weight (ΔMW ~48 g/mol) and reduced hydrophobicity (logP ~3.5), impacting pharmacokinetics. Chlorine’s smaller size may improve binding to sterically restricted biological targets .

Biological Activity

(E)-4-(2-(4-Bromophenyl)ethenyl)benzenamine, N,N-dimethyl- (CAS Number: 2844-19-1), is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its synthesis, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C16_{16}H16_{16}BrN
  • Molecular Weight : 302.209 g/mol
  • Density : 1.332 g/cm³
  • Boiling Point : 411°C
  • Flash Point : 202.3°C

Synthesis

The compound can be synthesized through various organic reactions that involve coupling reactions of brominated phenyl compounds with dimethylamine derivatives. The specific synthetic routes often utilize palladium-catalyzed cross-coupling methods or other nucleophilic substitution strategies.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of (E)-4-(2-(4-Bromophenyl)ethenyl)benzenamine, N,N-dimethyl-. It has been evaluated for its efficacy against various bacterial and fungal strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli2.33 - 156.47 µM
Candida albicans16.69 - 78.23 µM
Fusarium oxysporum56.74 - 222.31 µM

These results indicate that the compound exhibits moderate to good antimicrobial activity, particularly against Gram-positive bacteria and certain fungi .

The antimicrobial activity is believed to stem from the compound's ability to disrupt microbial cell membranes and inhibit essential enzymatic processes within the microorganisms. Molecular docking studies suggest that (E)-4-(2-(4-Bromophenyl)ethenyl)benzenamine, N,N-dimethyl- can interact with specific protein targets involved in cell wall synthesis and metabolic pathways.

Antioxidant Activity

In addition to its antimicrobial properties, this compound has also shown promising antioxidant activity in vitro. Studies utilizing the DPPH radical scavenging assay demonstrated that it effectively reduces oxidative stress by neutralizing free radicals, which is critical for preventing cellular damage .

Case Studies

  • Antimicrobial Efficacy Study : A study published in MDPI evaluated a series of synthesized derivatives of bromophenyl compounds, including (E)-4-(2-(4-Bromophenyl)ethenyl)benzenamine, N,N-dimethyl-. The results indicated a significant reduction in bacterial growth compared to control groups, highlighting its potential as a therapeutic agent against resistant strains .
  • Antioxidant Potential Assessment : Another research article assessed the antioxidant capacity of various compounds similar to (E)-4-(2-(4-Bromophenyl)ethenyl)benzenamine, N,N-dimethyl-. The findings confirmed that the compound exhibited a strong ability to scavenge DPPH radicals, suggesting its utility in formulations aimed at combating oxidative stress-related diseases .

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